Astin A

Description

Properties

CAS No. |

151201-75-1 |

|---|---|

Molecular Formula |

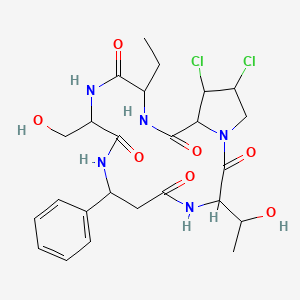

C25H33Cl2N5O7 |

Molecular Weight |

586.5 g/mol |

IUPAC Name |

(2R,3S,4R)-N-[(2S,4S,5S)-4-[(3-amino-2-phenylpropanoyl)amino]-2-formyl-1,5-dihydroxy-3-oxohexan-2-yl]-3,4-dichloro-N-(2-iminobutanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H33Cl2N5O7/c1-3-17(29)23(38)32(24(39)20-18(27)16(26)10-30-20)25(11-33,12-34)21(36)19(13(2)35)31-22(37)15(9-28)14-7-5-4-6-8-14/h4-8,11,13,15-16,18-20,29-30,34-35H,3,9-10,12,28H2,1-2H3,(H,31,37)/t13-,15?,16+,18+,19-,20-,25+/m0/s1 |

InChI Key |

KIIUEGNDXIENBT-DZOKUYDTSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Astin A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin A is a potent cyclic pentapeptide that has garnered significant interest within the scientific community due to its notable antitumor and immunosuppressive activities. Structurally, it is part of a larger family of astins (A-P), which are characterized by a unique 3,4-dichlorinated proline residue. This technical guide provides an in-depth overview of the natural source of this compound and detailed methodologies for its isolation and purification, consolidating current scientific knowledge to aid researchers in drug discovery and development.

Natural Source of this compound: A Symbiotic Phenomenon

This compound is isolated from the roots of the perennial herb Aster tataricus L. f., a plant with a long history of use in traditional Chinese medicine. However, compelling evidence has demonstrated that the plant itself is not the sole producer of this complex metabolite. The biosynthesis of this compound is attributed to a symbiotic relationship between the host plant and an endophytic fungus, Cyanodermella asteris .

While C. asteris can be cultured axenically and produces other astin variants such as Astin C and F, this compound is exclusively found in Aster tataricus plants that are colonized by this endophyte.[1] This suggests a fascinating interplay where the plant may provide precursors or enzymatic machinery that, in conjunction with the fungus, leads to the synthesis of this compound.[1][2] This symbiotic production highlights the complexity of natural product biosynthesis and presents unique challenges and opportunities for its consistent and scalable production.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction from the plant material followed by chromatographic purification. The following protocols are based on established methods for the extraction and separation of astins and other cyclic peptides.

Extraction of Astins from Aster tataricus Roots

The initial step involves the extraction of the crude mixture of astins from the dried and powdered roots of Aster tataricus.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Obtain dried roots of Aster tataricus. Grind the roots into a fine powder to increase the surface area for efficient extraction.

-

Solvent System: Prepare a 1:1 (v/v) mixture of methanol and acetone.

-

Extraction Procedure: a. Macerate the powdered root material with the methanol/acetone solvent mixture. A common ratio is 10 mL of solvent per 1 gram of powdered root. b. Agitate the mixture for a minimum of 4 hours at room temperature using a mechanical shaker. c. Separate the solvent extract from the plant debris by filtration or centrifugation. d. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the target compounds. e. Combine the solvent extracts from all three extraction steps.

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds, including various astin analogues, saponins, and phenolic acids.[3] A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

2.2.1. Column Chromatography (Initial Fractionation)

This initial step aims to separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Prepare a silica gel (60-120 mesh) column. The size of the column will depend on the amount of crude extract to be fractionated.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Mobile Phase and Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, 5:5, 3:7, 1:9 v/v)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1, 8:2, 5:5 v/v)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Analysis: Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

The enriched fraction from column chromatography is subjected to preparative HPLC for the final purification of this compound.

Experimental Protocol: Reversed-Phase Preparative HPLC

-

Column: A C18 reversed-phase preparative column is typically used for the separation of peptides like astins.[3]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the compounds. A suggested gradient is:

-

0-5 min: 20% B

-

5-45 min: 20-80% B

-

45-50 min: 80-100% B

-

50-55 min: 100% B

-

55-60 min: 100-20% B

-

-

Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 210 nm and 254 nm.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a pure standard.

-

Purity Confirmation: The purity of the isolated this compound should be confirmed using analytical HPLC and its structure elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The yield of astins can vary depending on the source of the Aster tataricus plant material and the specific extraction and purification methods employed. The following tables summarize available quantitative data.

Table 1: Astin Content in Aster tataricus Roots

| Compound | Concentration Range (µg/g of dried root) | Analytical Method | Reference |

| This compound | 10.5 - 25.3 | HPLC-ESI-QTOF-MS | |

| Astin B | 15.2 - 38.9 | HPLC-ESI-QTOF-MS | |

| Astin C | 5.8 - 14.7 | HPLC-ESI-QTOF-MS |

Table 2: Yield of Astins from Cyanodermella asteris Culture

| Compound | Yield (mg from 3 L culture) | Cultivation Medium | Reference |

| Astin C | ~63 | Malt Extract Autolysate (MEA) | |

| Astin F | ~1.5 | Malt Extract Autolysate (MEA) |

Note: The yield of this compound from either the plant or fungal culture has not been explicitly quantified in the reviewed literature, highlighting a gap in current research.

Visualized Workflows and Signaling Pathways

To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Symbiotic Biosynthesis of this compound

Caption: Proposed symbiotic biosynthesis of this compound.

Conclusion

The isolation of this compound presents a unique challenge due to its symbiotic origin. This guide provides a comprehensive framework for researchers to approach the extraction and purification of this promising natural product. The detailed protocols and quantitative data serve as a valuable resource for initiating and advancing research into the therapeutic potential of this compound. Further studies are warranted to optimize the isolation yield of this compound and to fully elucidate the intricate molecular dialogue between Aster tataricus and its endophytic partner, Cyanodermella asteris, which could pave the way for novel biotechnological production strategies.

References

- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous separation and determination of phenolic acids, pentapeptides, and triterpenoid saponins in the root of Aster tataricus by high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Aster tataricus: A Deep Dive into the Isolation and Biological Activity of Astin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aster tataricus, a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional Chinese medicine for treating various ailments.[1][2][3] Modern scientific investigation has unveiled a class of potent bioactive compounds within this plant known as astins. These cyclic pentapeptides, particularly Astin A, have garnered significant interest in the scientific community for their pronounced antitumor activities.[1][4] This technical guide provides a comprehensive overview of Aster tataricus as a source of this compound, detailing its biosynthesis, extraction, and purification, as well as its mechanism of action in inducing cancer cell apoptosis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

A fascinating discovery has revealed that astins are not produced by Aster tataricus itself, but rather by an endophytic fungus, Cyanodermella asteris, residing within the plant's tissues.[5][6][7][8][9] this compound is believed to be a product of a symbiotic biosynthesis, where the fungus synthesizes precursor molecules that are subsequently modified by the plant.[5][6][8]

Quantitative Data on this compound

While precise quantitative data for this compound yield from Aster tataricus plant material remains to be extensively documented in publicly available literature, studies on the endophytic fungus provide some insight into production potential. For instance, cultivation of Cyanodermella asteris has been shown to yield astin variants, with reports of approximately 63 mg of Astin C and 1.5 mg of Astin F isolated from a 3-liter culture. The concentration of astins is highest in the roots of Aster tataricus.[10] Further research is necessary to establish a standardized yield of this compound from the plant itself.

Similarly, specific IC50 values for this compound against a wide range of cancer cell lines are not yet comprehensively available in published research. However, the known antitumor properties of the astin family of compounds suggest potent cytotoxic activity.

Experimental Protocols

Extraction and Purification of this compound from Aster tataricus

While a universally standardized protocol for this compound extraction and purification is not defined, the following methodology is based on common practices for isolating cyclic peptides from plant and fungal sources.

1. Extraction:

-

Starting Material: Dried and powdered roots of Aster tataricus.

-

Solvent Extraction: Macerate the powdered root material with a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning:

-

Suspend the crude extract in a water-methanol mixture and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate or methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing this compound and subject them to further purification using RP-HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. This step is crucial for obtaining high-purity this compound.

The workflow for the extraction and purification of this compound is depicted below:

Figure 1: General workflow for the extraction and purification of this compound.

Apoptosis Assays

This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis, in this compound-treated cells using a fluorogenic substrate.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HepG2, or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

2. Cell Lysis:

-

After treatment, remove the culture medium and wash the cells with ice-cold PBS.

-

Add a lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells and release their contents.

3. Caspase Activity Measurement:

-

Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[11]

-

Add the reaction mixture to each well of the 96-well plate containing the cell lysates.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[11]

4. Data Analysis:

-

Normalize the fluorescence readings to the protein concentration of each lysate.

-

Express the caspase-3/7 activity as a fold change relative to the untreated control.

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.

1. Protein Extraction:

-

Following treatment with this compound as described above, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST to remove unbound secondary antibodies.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

-

Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Signaling Pathways Modulated by this compound

The antitumor effects of astins are primarily attributed to their ability to induce apoptosis. The proposed signaling pathway involves the sequential activation of caspases, which are key executioners of programmed cell death.

Figure 2: Proposed caspase-mediated apoptosis pathway induced by this compound.

Furthermore, studies on the closely related Astin C have demonstrated its role as a specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[12][13] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response. By inhibiting STING, astins may modulate the tumor microenvironment and enhance antitumor immunity. The proposed mechanism involves the direct binding of Astin C to the cyclic dinucleotide (CDN) binding pocket of STING, thereby blocking the recruitment of downstream signaling molecules like IRF3.[14] Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on the STING pathway.

Figure 3: Proposed inhibition of the STING signaling pathway by this compound.

The potential interplay between this compound and other critical signaling pathways, such as NF-κB and MAPK, warrants further investigation. The inhibition of STING can indirectly affect NF-κB activation, as the STING pathway is known to crosstalk with NF-κB signaling.[15] Similarly, the induction of apoptosis is often linked to the modulation of MAPK pathways, including p38 and JNK.[16][17][18][19][20] Future research should aim to elucidate the direct and indirect effects of this compound on these interconnected signaling networks to fully understand its multifaceted mechanism of action.

Conclusion

This compound, a cyclic pentapeptide originating from the symbiotic relationship between Aster tataricus and its endophytic fungus Cyanodermella asteris, presents a promising avenue for the development of novel anticancer therapeutics. Its ability to induce apoptosis through the caspase cascade and potentially modulate the immune response via STING pathway inhibition highlights its therapeutic potential. This technical guide provides a foundational framework for researchers to pursue further investigation into the quantitative analysis, optimized purification, and detailed mechanistic studies of this compound. A deeper understanding of its biological activities and signaling pathways will be instrumental in translating this natural product into a clinically viable drug candidate.

References

- 1. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. pnas.org [pnas.org]

- 6. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Fungus produces active agent in a medicinal herb — Faculty of Biology — TU Dresden [tu-dresden.de]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. researchgate.net [researchgate.net]

- 14. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cGAS–STING signaling in cardiovascular and metabolic diseases: Future novel target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

Astin A: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astins are a family of cyclic cyclopentapeptides originally isolated from the roots of Aster tataricus. These natural products have garnered significant interest within the oncology research community due to their potent antineoplastic properties. This technical guide provides an in-depth exploration of the core mechanism of action of Astin A in cancer cells, drawing upon available preclinical data. The information presented herein is intended to support further research and drug development efforts centered on this promising class of compounds.

While direct quantitative data for this compound across a wide range of cancer cell lines is limited in the current literature, studies on closely related synthetic analogs, such as Astin 3, and other natural astins, like Astin C, provide critical insights into the family's mode of action. This guide synthesizes these findings to present a comprehensive overview of their cytotoxic mechanisms.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which astins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Evidence suggests that cyclic astins, in contrast to their linear counterparts, are potent inducers of apoptosis in cancer cells. The cyclic nature of the peptide backbone is crucial for its cytotoxic activity.[1][2]

Caspase-Mediated Apoptotic Cascade

Astins trigger apoptosis through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis appear to be involved, culminating in the activation of executioner caspases.

A key study on a synthetic cyclic astin analog, Astin 3, in the human papillary thyroid carcinoma cell line (NPA) demonstrated the sequential activation of:

-

Caspase-8: An initiator caspase typically associated with the extrinsic pathway. Its activity was observed to increase at 6 hours and peak at 24 hours post-treatment.[1]

-

Caspase-9: An initiator caspase of the intrinsic pathway. Its activation followed that of caspase-8.[1]

-

Caspase-3: An executioner caspase that cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activity was detected subsequent to the activation of the initiator caspases.[1]

This sequential activation suggests a crosstalk between the extrinsic and intrinsic pathways, a common feature in apoptosis signaling.

Data Presentation: Cytotoxicity and Apoptosis Induction

Quantitative data on the cytotoxic and pro-apoptotic effects of astins are crucial for evaluating their therapeutic potential. The following tables summarize the available data.

| Parameter | Cell Line | Value | Reference |

| Apoptosis Induction | NPA (human papillary thyroid carcinoma) | ~40% of cells |

| Caspase | Activation Time Course (in NPA cells treated with Astin 3) |

| Caspase-8 | Activity increases at 6 hours, peaks at 24 hours, and declines to baseline by 48 hours. |

| Caspase-9 | Activation follows Caspase-8 activation. |

| Caspase-3 | Activation occurs after the initiator caspases (8 and 9). |

Signaling Pathways

Apoptotic Signaling Pathway

The activation of both initiator caspase-8 and caspase-9 by an astin analog points to a dual-pronged initiation of apoptosis.

Figure 1: Proposed apoptotic signaling pathway of this compound.

Inhibition of the cGAS-STING Pathway

Recent evidence has unveiled another potential mechanism of action for astins, specifically Astin C. This analog has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. In some cancer contexts, chronic activation of this pathway can promote tumor growth and chemoresistance.

Astin C exerts its inhibitory effect by specifically blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, a critical step in the downstream signaling cascade. This action is achieved by Astin C binding to the C-terminal domain of STING.

Figure 2: Inhibition of the cGAS-STING pathway by Astin C.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow:

Figure 3: Workflow for MTT-based cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., NPA, HeLa, MCF-7) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 4: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.

Detailed Protocol (Fluorometric for Caspase-3):

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them in a chilled lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as fold change relative to the untreated control.

Conclusion and Future Directions

The available evidence strongly indicates that astins, particularly their cyclic forms, are potent inducers of apoptosis in cancer cells. The mechanism involves the activation of both initiator and executioner caspases, suggesting a complex interplay between the extrinsic and intrinsic apoptotic pathways. Furthermore, the discovery of Astin C's ability to inhibit the cGAS-STING pathway opens up new avenues for research into the multifaceted roles of astins in cancer biology and immunology.

To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broad panel of human cancer cell lines is essential to identify sensitive tumor types.

-

Quantitative Mechanistic Studies: Detailed quantitative analyses of this compound's effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and cell cycle progression are needed.

-

Modulation of Bcl-2 Family Proteins: Western blot analysis should be employed to elucidate how this compound regulates the expression of pro- and anti-apoptotic Bcl-2 family members, such as Bax and Bcl-2.

-

In Vivo Efficacy: Preclinical studies in animal models are crucial to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound analogs will help to optimize potency, selectivity, and drug-like properties.

References

Astin A: A Potent Inhibitor of the STING Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Astin A, a naturally occurring cyclopeptide, in the inhibition of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.[3][4][5] this compound has emerged as a specific and potent small-molecule inhibitor of this pathway, offering a valuable tool for research and potential therapeutic development.

Mechanism of Action: Direct Targeting of STING

This compound exerts its inhibitory effect by directly binding to the STING protein. Specifically, it targets the C-terminal domain (CTD) of STING, the same domain responsible for binding the endogenous second messenger, cyclic GMP-AMP (cGAMP). By competitively occupying this cyclic dinucleotide-binding site, this compound effectively prevents the conformational changes in STING that are necessary for downstream signaling.

A key consequence of this binding is the blockade of the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. This prevents the subsequent phosphorylation and dimerization of IRF3, which are essential steps for its translocation to the nucleus and the induction of type I interferons and other inflammatory cytokines. Notably, studies have shown that this compound does not inhibit the phosphorylation of TANK-binding kinase 1 (TBK1), another critical kinase in the STING pathway, suggesting a specific disruption of the STING-IRF3 axis.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Ifnb mRNA expression) | 3.42 µM | Mouse Embryonic Fibroblasts (MEFs) | |

| IC50 (Ifnb mRNA expression) | 10.83 µM | Human Fetal Lung Fibroblasts (IMR-90) | |

| Binding Affinity (Kd) | 53 nM | STING C-terminal domain | |

| Binding Affinity (Kd) | 2.37 µM | STING-CTD-H232 mutant |

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by this compound.

Caption: this compound competitively inhibits cGAMP binding to STING, preventing IRF3 recruitment.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory role of this compound on the STING pathway.

Biotin Pull-Down Assay to Demonstrate this compound-STING Binding

Objective: To qualitatively and competitively assess the binding of this compound to the STING protein.

Methodology:

-

Preparation of Cell Lysates:

-

Transfect HEK293T cells with a plasmid encoding Flag-tagged human STING (hSTING).

-

After 24-48 hours, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding Reaction:

-

Incubate the cell lysate with biotinylated this compound (e.g., 5 µM) for 2-4 hours at 4°C with gentle rotation.

-

For competition assays, pre-incubate the lysate with a 10-fold molar excess of unlabeled this compound, c-di-GMP, or cGAMP for 1 hour before adding biotinylated this compound.

-

-

Pull-Down:

-

Add streptavidin-conjugated beads (e.g., magnetic or agarose) to the binding reaction and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Immunoblotting:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Flag antibody to detect STING.

-

Quantitative PCR (qPCR) for Measuring Ifnb mRNA Induction

Objective: To quantify the effect of this compound on the STING-dependent induction of type I interferon gene expression.

Methodology:

-

Cell Culture and Treatment:

-

Plate mouse embryonic fibroblasts (MEFs) or other suitable cells in 24-well plates.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 6 hours.

-

-

STING Pathway Activation:

-

Stimulate the cells with a STING agonist. For example, use digitonin permeabilization to deliver cGAMP or c-di-GMP directly into the cytosol.

-

-

RNA Extraction and cDNA Synthesis:

-

After a 6-hour stimulation period, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

-

qPCR:

-

Perform qPCR using primers specific for the Ifnb gene and a housekeeping gene (e.g., Actb) for normalization.

-

Calculate the relative expression of Ifnb mRNA using the ΔΔCt method.

-

Immunoblotting for IRF3 Phosphorylation and Dimerization

Objective: To assess the effect of this compound on the activation of IRF3, a key downstream effector of STING.

Methodology:

-

Cell Treatment and Lysis:

-

Treat MEFs with this compound or DMSO for 6 hours, followed by stimulation with a STING agonist such as ISD (Interferon-stimulatory DNA) or infection with a DNA virus like HSV-1.

-

Lyse the cells in a buffer that preserves phosphorylation states (containing phosphatase inhibitors).

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

-

-

Native PAGE for Dimerization:

-

For analyzing IRF3 dimerization, run the cell lysates on a native polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane and probe with an anti-IRF3 antibody. Dimerized IRF3 will migrate slower than the monomeric form.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the inhibitory effect of this compound on the STING pathway.

Caption: Workflow for characterizing this compound's inhibition of the STING pathway.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of the cGAS-STING pathway. Its specific mechanism of action, involving the direct inhibition of STING and the subsequent blockade of IRF3 recruitment, makes it a highly selective inhibitor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the STING pathway for therapeutic purposes. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to explore its full therapeutic potential in STING-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Endophytic Origin of Astin Natural Products: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Astins are a class of cyclic pentapeptides originally isolated from the medicinal plant Aster tataricus, a staple in traditional Chinese medicine.[1] These natural products have garnered significant interest from the scientific and pharmaceutical communities due to their potent antitumor and anti-inflammatory properties.[2][3] For decades, the biosynthetic origins of astins remained elusive. However, recent groundbreaking research has unveiled that these valuable compounds are not produced by the plant itself, but by a fungal endophyte, Cyanodermella asteris, residing within the plant's tissues.[2][4] This discovery has opened up new avenues for the sustainable biotechnological production of astins, independent of plant cultivation. This technical guide provides an in-depth overview of the endophytic origin of astins, detailing the producing organism, the biosynthetic pathway, quantitative production data, and key experimental protocols.

The Endophytic Producer: Cyanodermella asteris

The true architect of the astin molecule is Cyanodermella asteris, a fungal endophyte that lives in a symbiotic relationship with the plant Aster tataricus. The fungus can be isolated from the plant material and cultured axenically, offering a renewable source for astin production.

Isolation of Cyanodermella asteris from Aster tataricus

The isolation of endophytic fungi is a critical first step in harnessing their biosynthetic potential. The following is a general protocol for the isolation of Cyanodermella asteris from its host plant, Aster tataricus.

Experimental Protocol: Isolation of Cyanodermella asteris

-

Surface Sterilization: Plant tissues (roots, stems, or leaves) are thoroughly washed with sterile water to remove any surface debris. This is followed by a multi-step sterilization process, typically involving sequential immersion in 70% ethanol for 1-2 minutes, a sodium hypochlorite solution (1-5% available chlorine) for 3-5 minutes, and finally rinsing with sterile distilled water three to five times to remove any residual sterilizing agents.

-

Plating: The surface-sterilized plant tissues are aseptically cut into small segments (approximately 0.5 cm) and placed on a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), often supplemented with an antibacterial agent like streptomycin or chloramphenicol to inhibit bacterial growth.

-

Incubation: The plates are incubated at room temperature (around 22-25°C) in the dark. Fungal hyphae will emerge from the plant tissues over the course of several days to weeks.

-

Isolation and Purification: Individual fungal colonies with distinct morphologies are then sub-cultured onto fresh media to obtain pure isolates. Cyanodermella asteris is characterized by its fluffy, pinkish mycelium.

-

Identification: The identity of the isolated fungus is confirmed through morphological characterization and molecular techniques, primarily through sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

Astin Biosynthesis

Astins are non-ribosomal peptides, synthesized by a large multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The genetic blueprint for this enzymatic machinery is encoded in a biosynthetic gene cluster (BGC) within the genome of Cyanodermella asteris.

The Astin Biosynthetic Gene Cluster (ast)

Through genome sequencing of C. asteris, a 13-gene cluster, designated as the ast BGC, has been identified as being responsible for astin biosynthesis. The core of this cluster is the astN gene, which encodes the central NRPS enzyme.

| Gene | Proposed Function |

| astN | Non-Ribosomal Peptide Synthetase (NRPS) |

| astA | ABC transporter |

| astB | MFS transporter |

| astC | Cytochrome P450 monooxygenase |

| astD | Acyl-CoA synthetase |

| astE | Enoyl-CoA hydratase/isomerase |

| astF | FAD-dependent oxidoreductase |

| astG | Glycosyltransferase |

| astH | Halogenase |

| astI | Acyltransferase |

| astJ | Thioesterase |

| astK | Regulator |

| astL | Unknown function |

Table 1: Genes of the Astin Biosynthetic Gene Cluster and Their Proposed Functions.

Proposed Biosynthetic Pathway of Astins

The biosynthesis of astins is a modular process carried out by the AstN NRPS. The enzyme is composed of modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The proposed pathway involves the assembly of five amino acid precursors, including the unusual 3,4-dichloroproline, followed by cyclization to form the final astin macrocycle. The other genes in the ast cluster are believed to be involved in the synthesis of precursors, tailoring of the astin scaffold (e.g., chlorination), transport of the final product, and regulation of the biosynthetic pathway.

References

- 1. Structure and functional analysis of a marine bacterial carotenoid biosynthesis gene cluster and astaxanthin biosynthetic pathway proposed at the gene level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]

- 3. Astin C Production by the Endophytic Fungus Cyanodermella asteris in Planktonic and Immobilized Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Astin A from Aster tataricus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astin A is a unique cyclic pentapeptide found in the medicinal plant Aster tataricus. Recent scientific investigations have revealed a fascinating symbiotic origin for this compound: it is believed to be synthesized through the collaborative action of the plant and an endophytic fungus, Cyanodermella asteris. While the fungus produces precursor molecules like Astin C, the plant appears to modify them to create the exclusive this compound variant.[1] This document provides a comprehensive, detailed protocol for the extraction, purification, and characterization of this compound from Aster tataricus roots. It also outlines a proposed signaling pathway for this compound's biological activity and an experimental workflow to investigate this hypothesis, drawing parallels with the known activity of the related compound, Astin C.

Introduction

Aster tataricus, a perennial herb, has a long history of use in traditional Chinese medicine. Modern research has identified a family of cyclic peptides, known as astins, as some of its key bioactive constituents. These compounds, including this compound, B, and C, have demonstrated promising antitumor and immunosuppressive activities.[2][3] A significant breakthrough in understanding astins came with the discovery that they are produced by the endophytic fungus Cyanodermella asteris living within the plant's tissues.[1] Notably, this compound is not produced by the fungus in isolation, suggesting a final biosynthetic step is carried out by the host plant. This unique origin makes the targeted extraction of this compound a key area of research for potential therapeutic applications.

Data Presentation

Table 1: Comparison of Astin Variants

| Feature | This compound | Astin C | Fungal/Plant Origin | Key Structural Moiety |

| Origin | Plant-exclusive variant | Produced by Cyanodermella asteris | Symbiotic | cis-3,4-dichloroproline |

| Reported Biological Activity | Antitumor properties | Antitumor, anti-inflammatory, immunosuppressive | Fungal | cis-3,4-dichloroproline |

| Known Signaling Target | Not definitively identified | cGAS-STING pathway inhibitor | Fungal | cis-3,4-dichloroproline |

Experimental Protocols

Protocol 1: Extraction of this compound from Aster tataricus Roots

This protocol is a synthesized methodology based on established techniques for the extraction of astins and other cyclic peptides from plant material.

1. Plant Material Preparation:

- Obtain dried roots of Aster tataricus.

- Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered root material (1 kg) with ethyl acetate (5 L) at room temperature for 24 hours with occasional stirring.

- Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

- Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.

- Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in a 90% methanol-water solution (1 L).

- Perform liquid-liquid partitioning against n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and sterols.

- Collect the methanolic layer and concentrate it under reduced pressure.

4. Preliminary Purification by Column Chromatography:

- Subject the concentrated methanolic extract to column chromatography on silica gel (70-230 mesh).

- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity to 90:10 chloroform:methanol.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system and visualizing with UV light (254 nm) and/or iodine vapor.

- Combine fractions showing similar TLC profiles, which are indicative of the presence of astins.

5. Purification by High-Performance Liquid Chromatography (HPLC):

- Further purify the astin-rich fractions using preparative reverse-phase HPLC (RP-HPLC).

- Column: C18 column (e.g., 250 x 10 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

- Gradient Program: Start with 30% acetonitrile and increase to 70% over 40 minutes.

- Flow Rate: 4 mL/min.

- Detection: UV at 214 nm.

- Collect the peak corresponding to the retention time of this compound. The exact retention time will need to be determined using an analytical standard if available, or through subsequent structural elucidation.

6. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for detailed structural analysis.

Protocol 2: Investigating the Effect of this compound on the cGAS-STING Signaling Pathway

This experimental protocol is designed to test the hypothesis that this compound, like Astin C, modulates the cGAS-STING pathway.

1. Cell Culture:

- Culture human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. STING Pathway Activation:

- Seed the cells in 24-well plates.

- Pre-treat the cells with varying concentrations of purified this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

- Stimulate the cGAS-STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or by challenging them with cytosolic DNA (e.g., herring testis DNA).

3. Quantification of Interferon-β (IFN-β) Production:

- After 24 hours of stimulation, collect the cell culture supernatants.

- Measure the levels of IFN-β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. A significant reduction in IFN-β levels in this compound-treated cells compared to the stimulated control would suggest inhibition of the STING pathway.

4. Western Blot Analysis of STING Pathway Proteins:

- After stimulation, lyse the cells and collect the protein extracts.

- Perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins, including TBK1 and IRF3.

- A decrease in the phosphorylation of TBK1 and IRF3 in the presence of this compound would further support the inhibition of the STING pathway.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Proposed inhibitory action of this compound on the cGAS-STING pathway.

References

- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of astin C and astin G and hydroxylated analogs - ProQuest [proquest.com]

- 3. Astin C | CAS:148057-23-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for the Purification of Astin A using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astin A is a cyclic pentapeptide with significant biological activities, including potent antitumor and immunosuppressive properties.[1] As a member of the astin family of natural products, originally isolated from the roots of Aster tataricus and also produced by the endophytic fungus Cyanodermella asteris, this compound is a subject of growing interest in pharmaceutical research and drug development.[2][3] The purification of this compound from natural extracts or synthetic preparations is a critical step to enable accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is the premier technique for achieving the high purity required for these applications.

These application notes provide detailed protocols for the analytical and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). The methodologies described are based on established procedures for the separation of astins and other cyclic peptides, ensuring robust and reproducible results.

Analytical HPLC Protocol: Purity Assessment of this compound

This protocol is designed for the rapid analysis of this compound purity in a sample, providing essential data on retention time and peak homogeneity.

Experimental Protocol

-

Sample Preparation:

-

Dissolve the crude or partially purified this compound sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC System and Column:

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Data Presentation

| Analyte | Retention Time (min) | Purity (%) |

| This compound | ~15.8 | >95% (typical for a purified sample) |

| Impurity 1 | Variable | - |

| Impurity 2 | Variable | - |

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact chromatographic conditions.

Preparative HPLC Protocol: Isolation of High-Purity this compound

This protocol is optimized for the purification of larger quantities of this compound, suitable for subsequent biological assays and structural elucidation.

Experimental Protocol

-

Sample Preparation:

-

Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% TFA).

-

Ensure the sample is fully dissolved and filter through a 0.45 µm filter to prevent column clogging.

-

-

HPLC System and Column:

-

HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.

-

Column: A preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient Elution: A shallow linear gradient optimized around the elution point of this compound, for example, 40% to 60% Mobile Phase B over 40 minutes.

-

Flow Rate: 20 mL/min.

-

Detection Wavelength: 220 nm.

-

Sample Loading: The amount of sample to be loaded will depend on the column capacity and the complexity of the mixture. A loading study is recommended to determine the optimal injection volume and concentration.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the this compound peak based on the UV chromatogram.

-

Analyze the purity of the collected fractions using the analytical HPLC protocol described above.

-

Pool the fractions with the desired purity (>98%).

-

Remove the solvent by lyophilization to obtain the purified this compound as a solid.

-

Data Presentation

| Parameter | Value |

| Column Dimensions | 21.2 x 250 mm |

| Stationary Phase | C18, 10 µm |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA |

| Gradient | 40-60% Acetonitrile over 40 min |

| Flow Rate | 20 mL/min |

| Typical Sample Load | 50-200 mg of crude material |

| Expected Purity | >98% |

| Typical Yield | Variable, dependent on crude purity |

Experimental Workflow

Caption: Workflow for the purification of this compound.

This compound Signaling Pathway: Inhibition of STING

This compound, and more specifically its close analog Astin C, has been shown to be a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway.[1][4] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The inhibitory action of astins on this pathway makes them valuable tools for studying immune regulation and potential therapeutic agents for autoimmune diseases.

The mechanism of inhibition involves the direct binding of Astin C to STING, which in turn blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. This prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the transcription of type I interferons and other inflammatory cytokines.

Caption: this compound inhibits the STING signaling pathway.

References

- 1. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Astin A: In Vitro Cell Culture Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. These natural compounds have demonstrated significant antineoplastic properties. Notably, cyclic astin analogues have been shown to induce apoptosis in cancer cells, making them promising candidates for further investigation in drug development.

This document provides detailed protocols for in vitro cell culture assays to assess the cytotoxic and apoptotic effects of Astin A. The methodologies outlined below are based on established techniques and published research on astin analogues.

Mechanism of Action

Cyclic astin analogues have been observed to induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of the caspase cascade, a key pathway in programmed cell death. Specifically, studies on a synthesized cyclic astin analogue have demonstrated the sequential activation of caspase-8, caspase-9, and the effector caspase-3 in human papillary thyroid carcinoma (NPA) cells.[1][2] This suggests that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

While the direct molecular targets of this compound are still under investigation, the activation of this signaling cascade leads to characteristic apoptotic events such as DNA fragmentation and chromatin condensation.[3] It is important to note that the cyclic nature of astins appears to be crucial for their antitumor activities, as acyclic analogues have shown no significant cytotoxic effects.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of astin analogues on cancer cell lines. Due to limited publicly available data specifically for "this compound," the table includes data for closely related cyclic astin analogues.

Table 1: Cytotoxicity of Astin Analogues in Cancer Cell Lines

| Cell Line | Cancer Type | Astin Analogue | IC50 Value | Incubation Time | Assay Method |

| Nasopharynx Carcinoma (KB) cells | Nasopharynx Carcinoma | Astins | Not specified | Not specified | Not specified |

| Human Papillary Thyroid Carcinoma (NPA) cells | Papillary Thyroid Carcinoma | Cyclic Astin 3 | Not specified | 24, 48, 72 hours | MTT Assay |

Table 2: Apoptosis Induction by Cyclic Astin Analogue

| Cell Line | Treatment | Percentage of Apoptotic Cells | Method |

| NPA | Cyclic Astin 3 (concentration not specified) | ~40% | Hoechst 33258 staining, Flow Cytometry |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., NPA, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

References

Application Notes and Protocols for Astin C Animal Model Experimental Design

A Note on Terminology: Initial searches for "Astin A" did not yield information on a compound used in animal model research. However, "Astin C," a related cyclopeptide, is a known inhibitor of the cGAS-STING signaling pathway with published preclinical data. The following application notes and protocols are based on the available information for Astin C , assuming this is the compound of interest for the user.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Astin C

Astin C is a cyclopeptide originally isolated from the medicinal plant Aster tataricus. It has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The overactivation of the STING pathway is implicated in the pathophysiology of various autoimmune diseases and can also play a role in the anti-tumor immune response. Astin C exerts its inhibitory effect by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, thereby attenuating downstream inflammatory signaling.[1][2] This mechanism of action makes Astin C a valuable tool for preclinical research in immunology, oncology, and autoimmune disorders.

Data Presentation: In Vivo Efficacy of Astin C

The following tables summarize the quantitative data from preclinical studies involving Astin C in mouse models.

Table 1: Astin C in a Mouse Model of Autoimmune Disease

| Animal Model | Astin C Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes | Reference |

| Trex1-/- mice | 2 and 4 mg/kg | Tail vein injection | Once every 2 days | 7 days | Alleviated autoimmune inflammatory symptoms, decreased sera autoantibodies, and reduced the percentage of activated CD8+ T cells in the spleen. | [2] |

Table 2: Astin C in a Mouse Model of Cancer

| Animal Model | Astin C Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes | Reference |

| Male ICR mice with Sarcoma 180 ascites | 5.0 mg/kg | Intraperitoneal injection | Daily | 5 days | Achieved a tumor growth inhibition rate of 45%. |

Experimental Protocols

Protocol 1: Evaluation of Astin C in a Trex1-/- Mouse Model of Autoimmune Disease

This protocol describes the use of Astin C in a genetically engineered mouse model that spontaneously develops an autoimmune phenotype due to the accumulation of cytosolic DNA and subsequent STING activation.

Materials:

-

Trex1-/- mice

-

Wild-type C57BL/6 mice (as controls)

-

Astin C

-

Vehicle solution (e.g., sterile saline with appropriate solubilizing agent)

-

Sterile syringes and needles for intravenous injection

-

Standard animal housing and monitoring equipment

-

Flow cytometer

-

ELISA kits for autoantibody detection

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate Trex1-/- and wild-type mice to the facility for at least one week before the experiment.

-

Randomly assign Trex1-/- mice to either the vehicle control group or Astin C treatment groups (e.g., 2 mg/kg and 4 mg/kg). Include a group of wild-type mice receiving the vehicle as a baseline control.

-

-

Astin C Preparation and Administration:

-

Prepare Astin C in a sterile vehicle solution suitable for intravenous administration.

-

Administer Astin C or vehicle via tail vein injection at the designated dose.

-

Repeat the administration every two days for a total of seven days.

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for clinical signs of autoimmune disease (e.g., weight loss, skin lesions).

-

At the end of the treatment period, collect blood samples via cardiac puncture for serum separation.

-

Euthanize the mice and harvest spleens for immunological analysis.

-

-

Endpoint Analysis:

-

Autoantibody Levels: Use ELISA to quantify the levels of specific autoantibodies in the serum.

-

Spleen Cell Analysis: Prepare single-cell suspensions from the spleens. Use flow cytometry to analyze the percentage of activated CD8+ T cells and other relevant immune cell populations.

-

Histopathology: Collect relevant tissues (e.g., skin, liver) for histopathological analysis to assess inflammation.

-

Protocol 2: Evaluation of Astin C in a Syngeneic Mouse Tumor Model

This protocol outlines the assessment of Astin C's anti-tumor efficacy, potentially through modulation of the tumor microenvironment's immune status.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

Astin C

-

Vehicle solution

-

Sterile syringes and needles for intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Animal Grouping and Treatment:

-

Randomize the tumor-bearing mice into a vehicle control group and an Astin C treatment group (e.g., 5 mg/kg).

-

Administer Astin C or vehicle via intraperitoneal injection daily for five consecutive days.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint Analysis:

-

Continue monitoring until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the tumor growth inhibition rate.

-

Optional: Process the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration or flow cytometry to characterize the immune cell populations within the tumor microenvironment.

-

Mandatory Visualizations

References

Quantitative Analysis of Astin A in Human Plasma by LC-MS/MS

Application Note

Introduction

Astin A is a cyclic pentapeptide with demonstrated antitumor properties, making it a compound of significant interest in pharmaceutical research and drug development.[1][2] Astins are naturally produced by the fungal endophyte Cyanodermella asteris, which resides in the medicinal plant Aster tataricus.[3][4] A characteristic structural feature of many astins is the presence of a unique β,γ-dichlorinated proline residue.[1] The cyclic nature of these peptides confers high thermal stability and resistance to enzymatic degradation, enhancing their potential as therapeutic agents.[5]

Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note details a robust and reproducible Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. Following extraction from human plasma, the analyte is separated from matrix components using reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard.

Experimental

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled this compound (Internal Standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 or C4 reversed-phase column (e.g., YMC-Triart Bio C4, 50 x 2.1 mm, 3 µm) is suitable for the separation of cyclic peptides.[5]

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of this compound standard.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | YMC-Triart Bio C4, 50 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |

Hypothetical MRM transitions for this compound (C₂₅H₃₃Cl₂N₅O₆, MW: 586.47) and a stable isotope-labeled internal standard are presented below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | [M+H]⁺ | Product Ion 1 | 100 |

| This compound | [M+H]⁺ | Product Ion 2 | 100 |

| IS (¹³C₆-Astin A) | [M+6+H]⁺ | Product Ion 1 | 100 |

Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear range appropriate for the expected sample concentrations should be established.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention time of this compound and the internal standard.

-

Recovery and Matrix Effect: Evaluated to determine the efficiency of the extraction process and the influence of plasma components on ionization.

-

Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Quantitative Data Summary

The following tables present hypothetical but typical acceptance criteria and results for the validation of a bioanalytical method for a cyclic peptide like this compound.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |